2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate compound.
Substitution Reaction: The intermediate undergoes a substitution reaction with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its ability to bind to target proteins or enzymes, potentially inhibiting their activity. The methoxy groups may contribute to its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can be compared with similar compounds such as:
2-chloro-6-fluorophenylacetic acid: This compound shares the chloro and fluoro groups but lacks the methoxy and acetamide functionalities, resulting in different chemical properties and applications.
2-chloro-6-fluoro-3-methoxyphenylboronic acid:
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-23-16-9-4-3-6-12(16)17(24-2)11-21-18(22)10-13-14(19)7-5-8-15(13)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUPVAYQGXURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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